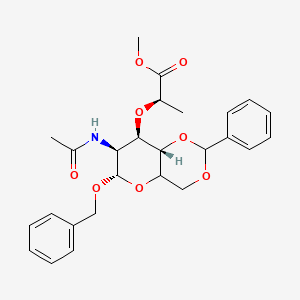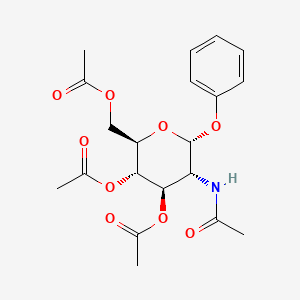![molecular formula C₁₆H₂₁NO₁₁ B1139954 2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol CAS No. 157956-98-4](/img/structure/B1139954.png)
2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₁NO₁₁ and its molecular weight is 403.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Diabetes Management
A computational study identified 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, structurally similar to the compound , as a potential target in diabetes management. This substance, isolated from Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), was found to potentially target dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, phosphoenolpyruvate carboxykinase, glycogen synthase kinase-3β, and glucokinase, making it a promising candidate for diabetes treatment (Muthusamy & Krishnasamy, 2016).
2. Solubility Studies in Ethanol-Water Solutions
The solubility of various saccharides, including similar compounds, in ethanol-water mixtures was examined. Understanding the solubility behavior of such compounds is crucial for their potential application in various pharmaceutical and chemical processes (Gong, Wang, Zhang, & Qu, 2012).
3. Chemiluminescence Reactions
A study on oxalate esters of 2-nitro-4-alkoxycarbonylphenol and 2-alkoxycarbonyl-4-nitrophenol, which are structurally related, revealed their application in peroxyoxalate chemiluminescence reactions. These compounds showed potential for high-sensitivity detection in analytical chemistry, especially in detecting hydrogen peroxide and fluorescent compounds (Imai, Nawa, Tanaka, & Ogata, 1986).
4. Catalytic Activity in Oxidorhenium(V) Complexes
Oxidorhenium(V) complexes containing functional groups like nitrophenol demonstrated varied catalytic activities. This study highlights the potential of structurally similar compounds in catalyzing significant chemical reactions, such as cyclooctene epoxidation and perchlorate reduction (Schachner, Berner, Belaj, & Mösch‐Zanetti, 2019).
5. Synthesis of Important Intermediates
Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, closely related to the given compound, have been synthesized as intermediates for anticancer drugs. The study highlights the relevance of such compounds in pharmaceutical synthesis (Zhang, Zhou, Gu, & Xu, 2019).
作用機序
Target of Action
Similar compounds have been found to target enzymes involved in carbohydrate metabolism . These enzymes play a crucial role in energy production and other vital cellular processes.
Mode of Action
It’s suggested that it may function as a substrate, facilitating the understanding of complex mechanisms underlying certain biochemical processes . The compound’s interaction with its targets could lead to changes in enzymatic activity, influencing the rate of the biochemical reactions they catalyze.
Biochemical Pathways
The compound is involved in the decomposition of xylan, a polysaccharide found in plant cell walls . This suggests that it may play a role in the breakdown and utilization of complex carbohydrates. The downstream effects of this could include the release of simple sugars for energy production and other metabolic processes.
生化学分析
Biochemical Properties
2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol plays a significant role in biochemical reactions, particularly due to its antioxidant properties. It interacts with enzymes such as methanol dehydrogenase and pyruvate-dependent aldolase, which are involved in its metabolic pathways . The compound’s hydroxyl groups contribute to its ability to scavenge free radicals, making it a potent antioxidant . Additionally, it has been shown to interact with various proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in certain cancer cell lines by activating caspase-3 and caspase-9, leading to the degradation of key cellular proteins . Furthermore, it affects the expression of genes involved in oxidative stress response, thereby modulating cellular metabolism and enhancing the cell’s antioxidant capacity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their conformation and activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, the compound can activate transcription factors that regulate gene expression, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant capacity and improved cellular function . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the compound’s safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as methanol dehydrogenase and pyruvate-dependent aldolase, which convert it into various intermediates . These intermediates can then enter different metabolic pathways, influencing metabolic flux and metabolite levels . The compound’s metabolism is closely linked to its antioxidant properties, as it can modulate the levels of reactive oxygen species in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response . Its localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
特性
IUPAC Name |
2-[4,5-dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO11/c18-8-5-25-15(13(21)11(8)19)28-10-6-26-16(14(22)12(10)20)27-9-4-2-1-3-7(9)17(23)24/h1-4,8,10-16,18-22H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURNKPXYSFMDNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)



![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)
![(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B1139892.png)
